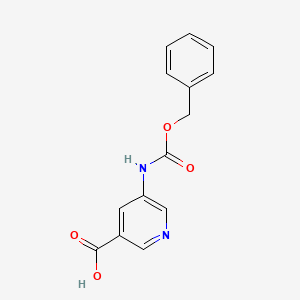
5-(((Benzyloxy)carbonyl)amino)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((Benzyloxy)carbonyl)amino)nicotinic acid is a chemical compound with the molecular formula C14H12N2O4 It is a derivative of nicotinic acid, where the amino group is protected by a benzyloxycarbonyl (Cbz) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Benzyloxy)carbonyl)amino)nicotinic acid typically involves the protection of the amino group of nicotinic acid with a benzyloxycarbonyl group. This can be achieved through the following steps:
Protection of the Amino Group: The amino group of nicotinic acid is reacted with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the Cbz-protected amino group.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(((Benzyloxy)carbonyl)amino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, yielding the free amino derivative.
Substitution: The compound can participate in substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using hydrazine (N2H4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Free amino nicotinic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(((Benzyloxy)carbonyl)amino)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group protects the amino group, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amino group can interact with biological targets, potentially inhibiting or activating specific enzymes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-nicotinic acid: Lacks the benzyloxycarbonyl protection, making it more reactive.
5-(((Methoxy)carbonyl)amino)nicotinic acid: Similar structure but with a methoxycarbonyl protecting group instead of benzyloxycarbonyl.
5-(((Ethoxy)carbonyl)amino)nicotinic acid: Contains an ethoxycarbonyl group, offering different reactivity and properties.
Uniqueness
5-(((Benzyloxy)carbonyl)amino)nicotinic acid is unique due to its benzyloxycarbonyl protection, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in synthetic chemistry and a useful compound in various research applications.
Propiedades
Fórmula molecular |
C14H12N2O4 |
|---|---|
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c17-13(18)11-6-12(8-15-7-11)16-14(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,19)(H,17,18) |
Clave InChI |
BKPPPDQEYSZKNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CN=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















